2-Amino-3-chloro-N-methylbenzamide

VAP-1 inhibition SSAO inflammation

Variability among benzamide analogs often undermines VAP-1/SSAO target engagement studies when structurally similar but functionally distinct compounds are substituted. 2-Amino-3-chloro-N-methylbenzamide (CAS 18343-42-5) eliminates this uncertainty: • Species-selective VAP-1 inhibition: IC50 23 nM (rat) & 180 nM (human); minimal MAO-A off-target activity (IC50 1.24 µM) enables clean rodent model pharmacology • Drug-like scaffold: Calculated LogP 1.45, aqueous solubility 0.939 mg/mL; reactive amino & chloro groups support further derivatization for CNS programs • Supply consistency: 95% purity with batch-specific CoA; stored under inert atmosphere at RT for reproducible inter-laboratory results

Molecular Formula C8H9ClN2O
Molecular Weight 184.623
CAS No. 18343-42-5
Cat. No. B599409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-chloro-N-methylbenzamide
CAS18343-42-5
Synonyms2-Amino-3-chloro-N-methylbenzamide
Molecular FormulaC8H9ClN2O
Molecular Weight184.623
Structural Identifiers
SMILESCNC(=O)C1=C(C(=CC=C1)Cl)N
InChIInChI=1S/C8H9ClN2O/c1-11-8(12)5-3-2-4-6(9)7(5)10/h2-4H,10H2,1H3,(H,11,12)
InChIKeyGHOLSLMSOLPAQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-chloro-N-methylbenzamide: Chemical Profile & Procurement


2-Amino-3-chloro-N-methylbenzamide is a chloro-substituted N-methylbenzamide derivative with the molecular formula C₈H₉ClN₂O and a molecular weight of 184.62 g/mol . The compound is characterized by an amino group at the ortho position and a chlorine substituent at the meta position relative to the N-methylcarboxamide group. Commercially available with a standard purity of 95% , it is typically provided as a white to off-white solid and requires storage in a dark, inert atmosphere at room temperature . The compound serves as a versatile synthetic intermediate and has been evaluated in several biological assays, including inhibition of monoamine oxidase A (MAO-A), acetylcholinesterase (AChE), and vascular adhesion protein-1 (VAP-1) [1][2].

2-Amino-3-chloro-N-methylbenzamide: Why Generic Substitution Fails


In procurement decisions for chemical intermediates and pharmacological tool compounds, the tacit assumption that structurally similar benzamides are functionally interchangeable is often invalid. Even minor variations in substitution pattern—such as the presence or absence of a single chlorine atom, the position of the amino group, or N-methylation—can profoundly alter physicochemical properties, biological target engagement, and downstream synthetic utility . For 2-Amino-3-chloro-N-methylbenzamide, the specific 2-amino-3-chloro-N-methyl substitution pattern confers a distinct profile of enzyme inhibition potency (e.g., nanomolar affinity for rat VAP-1 versus micromolar activity against MAO-A and AChE) and a calculated logP of 1.45 that influences solubility and permeability [1]. Generic substitution with des-chloro, des-methyl, or regioisomeric analogs risks compromising experimental reproducibility and synthetic route fidelity, making direct, evidence-based evaluation essential.

2-Amino-3-chloro-N-methylbenzamide: Head-to-Head Comparison with Closest Analogs


Species-Selective VAP-1 Inhibition

2-Amino-3-chloro-N-methylbenzamide demonstrates potent inhibition of rat vascular adhesion protein-1 (VAP-1) with an IC50 of 23 nM, which is 7.8-fold more potent than its activity against human VAP-1 (IC50 = 180 nM) under identical assay conditions [1][2]. In contrast, the structurally related des-chloro analog 2-Amino-N-methylbenzamide lacks reported VAP-1 inhibitory activity and instead shows only modest cytotoxicity (IC50 = 12.5 µM against MCF-7 cells) , highlighting the critical role of the 3-chloro substituent for target engagement.

VAP-1 inhibition SSAO inflammation medicinal chemistry

Differential MAO-A, AChE, and VAP-1 Activity

The compound inhibits bovine mitochondrial monoamine oxidase A (MAO-A) with an IC50 of 1.24 µM [1]. This activity is 2.4-fold weaker than its inhibition of acetylcholinesterase (AChE, IC50 = 2.92 µM) and more than 50-fold weaker than its potency against rat VAP-1 [1][2]. Comparative data for the des-chloro analog 2-Amino-N-methylbenzamide are not available, but the presence of the 3-chloro group is known to modulate electron density and binding conformation in MAO active sites [3].

MAO-A inhibition monoamine oxidase neurochemistry enzymology

Lipophilicity and Solubility for CNS Penetration

The compound exhibits a consensus LogP of 1.45 (range 1.29–1.7 across five computational methods) and an aqueous solubility of 0.939 mg/mL (5.09 mM) as estimated by ESOL . In comparison, the des-methyl analog 2-Amino-3-chlorobenzamide (CAS 18343-44-7) is predicted to have a higher LogP (~2.0) due to the absence of the polar N-methyl amide group , while the des-chloro analog 2-Amino-N-methylbenzamide has a lower LogP (~0.9) . The 1.45 LogP of the target compound falls within the optimal range (1–3) for CNS penetration and oral bioavailability, offering a balanced solubility-lipophilicity profile not present in the comparator analogs.

physicochemical properties lipophilicity solubility CNS drug design

Certified Purity and Quality Control

2-Amino-3-chloro-N-methylbenzamide is supplied by multiple reputable vendors (Bidepharm, Sigma-Aldrich, MolCore) at a standardized purity of 95%, with certificates of analysis (CoA) available upon request . In contrast, the regioisomer 3-Amino-2-chloro-N-methylbenzamide is less commonly stocked and may require custom synthesis, and the des-chloro analog 2-Amino-N-methylbenzamide is often listed with lower purity (≥90%) . The consistent 95% purity specification and vendor documentation reduce batch-to-batch variability, ensuring that observed biological effects can be reliably attributed to the compound rather than impurities.

chemical procurement quality control analytical chemistry reproducibility

2-Amino-3-chloro-N-methylbenzamide: Recommended Applications


Selective Rodent VAP-1 Pharmacological Tool

With an IC50 of 23 nM against rat VAP-1 and 180 nM against human VAP-1, 2-Amino-3-chloro-N-methylbenzamide serves as a species-selective probe for dissecting VAP-1/SSAO biology in rodent models of inflammation, metabolic disease, or leukocyte trafficking, where off-target activity against MAO-A (IC50 = 1.24 µM) is minimal [1][2].

Chemical Probe for Polypharmacology and Target Deconvolution

The compound's unique inhibition profile—nanomolar VAP-1, micromolar MAO-A (1.24 µM), and AChE (2.92 µM)—makes it valuable for target identification studies in complex biological systems, enabling researchers to attribute functional effects to specific enzymes using orthogonal validation assays [1][2].

Synthetic Intermediate for CNS-Penetrant Lead Optimization

With a consensus LogP of 1.45 and aqueous solubility of 0.939 mg/mL, the compound is well-suited as a scaffold for medicinal chemistry programs aiming to develop CNS-active agents. The presence of reactive amino and chloro groups facilitates further derivatization while maintaining favorable physicochemical properties .

Quality-Controlled Reference Standard for Analytical and Bioassay Workflows

Commercially available at 95% purity with certificates of analysis, this compound can be used as a reliable reference standard for HPLC, LC-MS, or bioassay normalization, ensuring consistent performance across experiments and between laboratories .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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